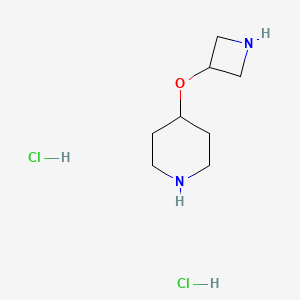![molecular formula C8H13NO3 B12938301 (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a spirocyclic structure, which is known to impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid typically involves the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Acetic Acid Moiety: This step often involves the use of acetic anhydride or acetyl chloride in the presence of a base.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
(S)-2-(2-Oxa-6-azaspiro[3
Chemistry: Used as a building block in organic synthesis.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid: The enantiomer of the compound.
Spirocyclic Amines: Compounds with similar spirocyclic structures.
Acetic Acid Derivatives: Compounds with similar functional groups.
Uniqueness
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid is unique due to its specific spirocyclic structure and chiral nature, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2-[(6S)-2-oxa-7-azaspiro[3.4]octan-6-yl]acetic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)1-6-2-8(3-9-6)4-12-5-8/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1 |
Clé InChI |
OPNUQJHBGTTXRH-ZCFIWIBFSA-N |
SMILES isomérique |
C1[C@H](NCC12COC2)CC(=O)O |
SMILES canonique |
C1C(NCC12COC2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


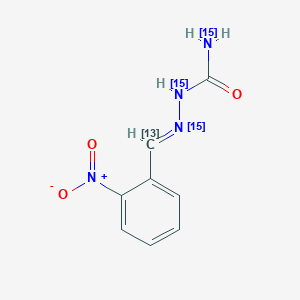

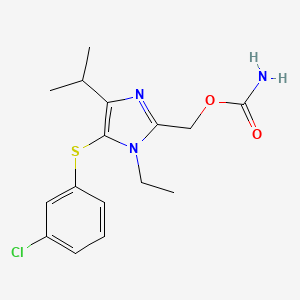

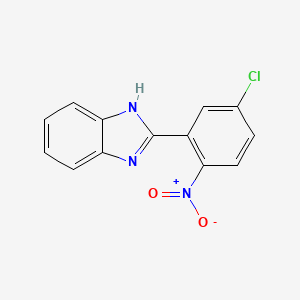
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
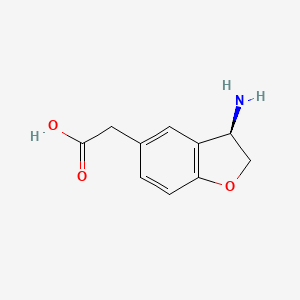
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
